molecular formula C17H26O2S B14186091 [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene CAS No. 852989-13-0

[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene

Katalognummer: B14186091
CAS-Nummer: 852989-13-0
Molekulargewicht: 294.5 g/mol
InChI-Schlüssel: JUZMHJMHSKCMEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene is a chemical compound with a unique structure that combines a tetramethylcyclohexyl group with a methanesulfonyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene typically involves the reaction of 2,2,6,6-tetramethylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for large-scale production. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidation catalyst.

    2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of various organic compounds.

Uniqueness

[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene is unique due to its combination of a bulky tetramethylcyclohexyl group and a reactive methanesulfonyl group. This structure imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

852989-13-0

Molekularformel

C17H26O2S

Molekulargewicht

294.5 g/mol

IUPAC-Name

(2,2,6,6-tetramethylcyclohexyl)methylsulfonylbenzene

InChI

InChI=1S/C17H26O2S/c1-16(2)11-8-12-17(3,4)15(16)13-20(18,19)14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3

InChI-Schlüssel

JUZMHJMHSKCMEU-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(C1CS(=O)(=O)C2=CC=CC=C2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.